N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide
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Overview
Description
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a hydroxyphenyl group, and an L-valinamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Coupling with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of an amide bond.
Incorporation of L-Valinamide: The final step involves coupling the intermediate with L-valinamide, which can be achieved using peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the hydroxyphenyl group, to form quinones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may be explored for its potential as a biochemical probe. Its structural features suggest it could interact with specific proteins or enzymes, making it useful in studying biological pathways.
Medicine
In medicine, the compound’s potential therapeutic properties could be investigated. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and hydroxyphenyl group could facilitate binding to active sites, while the L-valinamide moiety might enhance specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-valinamide: Similar structure but with a fluorophenyl group instead of a hydroxyphenyl group.
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-hydroxyphenyl)-L-valinamide: Similar structure but with the hydroxy group in a different position on the phenyl ring.
Uniqueness
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a dioxidotetrahydrothiophene ring, hydroxyphenyl group, and L-valinamide moiety provides a distinct chemical profile that can be leveraged for various applications.
Properties
Molecular Formula |
C16H23N3O5S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-hydroxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C16H23N3O5S/c1-10(2)14(15(21)17-11-4-3-5-13(20)8-11)19-16(22)18-12-6-7-25(23,24)9-12/h3-5,8,10,12,14,20H,6-7,9H2,1-2H3,(H,17,21)(H2,18,19,22)/t12?,14-/m0/s1 |
InChI Key |
WTPUDZONOLIAML-PYMCNQPYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=CC=C1)O)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)O)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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